

Comparative Analysis of EOC317 Cross-Reactivity with Receptor Tyrosine Kinases

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Compound of Interest		
Compound Name:	EOC317	
Cat. No.:	B1684530	Get Quote

This guide provides a detailed comparison of the binding affinity of the selective inhibitor **EOC317** against its primary target, VEGFR2, and other closely related receptor tyrosine kinases (RTKs). The data presented herein is intended to provide researchers, scientists, and drug development professionals with a clear understanding of **EOC317**'s selectivity profile.

Introduction to EOC317

EOC317 is a potent, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. By selectively targeting VEGFR2, **EOC317** aims to inhibit tumor neovascularization with minimal off-target effects. To validate its selectivity, **EOC317** was profiled against a panel of related RTKs known to have structural homology within the kinase domain.

Quantitative Analysis of Cross-Reactivity

The inhibitory activity of **EOC317** against a selection of RTKs was determined using a competitive binding assay. The results, summarized in the table below, demonstrate the compound's high affinity for VEGFR2 and significantly lower affinity for other tested kinases, indicating a favorable selectivity profile.

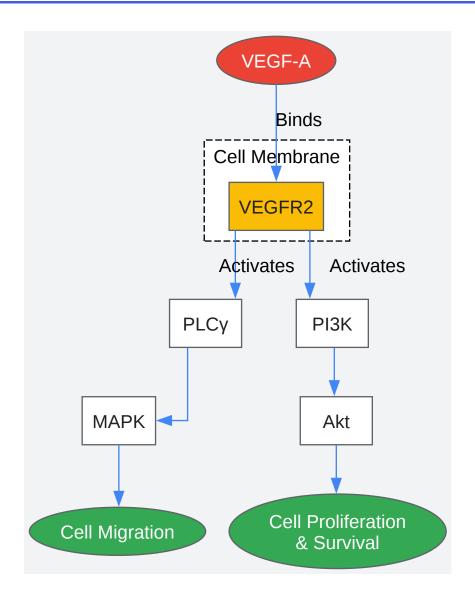


Kinase Target	IC50 (nM)	Fold Selectivity vs. VEGFR2
VEGFR2	1.2	1
VEGFR1	85	71
VEGFR3	120	100
PDGFRβ	250	208
c-Kit	480	400
FGFR1	> 10,000	> 8,333
EGFR	> 10,000	> 8,333

Signaling Pathway and Experimental Workflow

To provide context for the inhibitory action of **EOC317**, the following diagrams illustrate the VEGFR2 signaling pathway and the experimental workflow used to assess its cross-reactivity.

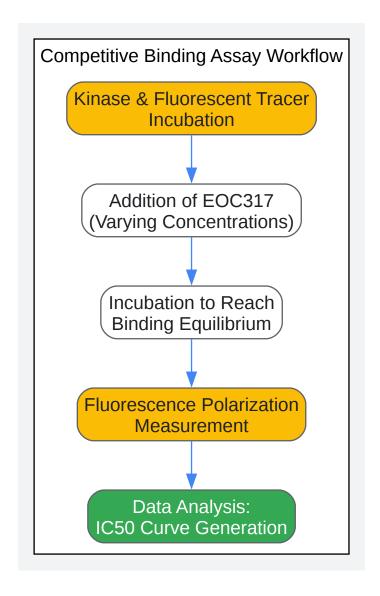




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Caption: Simplified VEGFR2 signaling pathway initiated by VEGF-A binding.





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Caption: Experimental workflow for determining IC50 values.

Experimental Protocols

Objective: To determine the IC50 values of **EOC317** against a panel of RTKs (VEGFR2, VEGFR1, VEGFR3, PDGFRβ, c-Kit, FGFR1, EGFR).

Assay Principle: A competitive binding assay was employed. In this assay, a fluorescently labeled ligand (tracer) of high affinity for the kinase's ATP pocket is used. The binding of this tracer to the kinase results in a high fluorescence polarization (FP) signal. When an unlabeled competitor, such as **EOC317**, is introduced, it displaces the tracer from the ATP binding site,



leading to a decrease in the FP signal. The concentration of **EOC317** required to displace 50% of the tracer is the IC50 value.

Materials:

- Recombinant human kinase enzymes (VEGFR2, VEGFR1, VEGFR3, PDGFRβ, c-Kit, FGFR1, EGFR)
- Fluorescent tracer (specific for the kinase family)
- EOC317 stock solution (10 mM in DMSO)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- 384-well, low-volume, black, round-bottom plates
- Plate reader capable of fluorescence polarization measurements

Procedure:

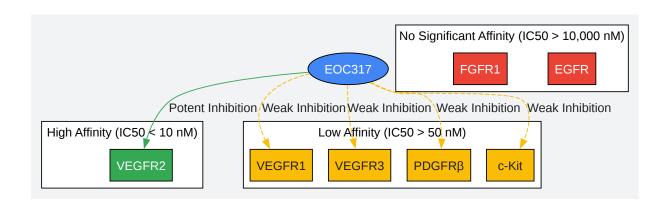
- Compound Preparation: A serial dilution of **EOC317** was prepared in DMSO, followed by a further dilution in the assay buffer to achieve the final desired concentrations.
- Reaction Mixture Preparation: For each well, the kinase enzyme and the fluorescent tracer were mixed in the assay buffer at their predetermined optimal concentrations.
- Assay Plate Setup:
 - 2.5 μL of the serially diluted EOC317 was added to the wells.
 - For control wells, 2.5 μL of assay buffer with DMSO (vehicle control) was added for the "high signal" control, and 2.5 μL of a known potent inhibitor was added for the "low signal" control.
 - 5 μL of the kinase-tracer mixture was added to all wells.
- Incubation: The plate was incubated at room temperature for 60 minutes in the dark to allow the binding reaction to reach equilibrium.



- Measurement: The fluorescence polarization of each well was measured using a plate reader with appropriate excitation and emission filters.
- Data Analysis:
 - The raw FP data was converted to percent inhibition relative to the high and low signal controls.
 - The percent inhibition values were plotted against the logarithm of the EOC317 concentration.
 - A sigmoidal dose-response curve with a variable slope was fitted to the data using nonlinear regression analysis to determine the IC50 value for each kinase.

Selectivity Profile of EOC317

The following diagram provides a logical representation of **EOC317**'s selectivity, highlighting its potent activity against VEGFR2 and its weaker interactions with other RTKs.



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Caption: Logical diagram of **EOC317**'s selectivity profile.

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